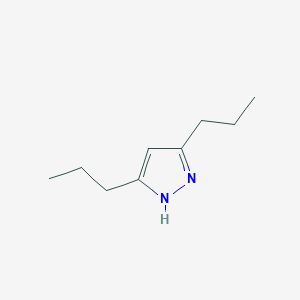

3,5-Dipropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

3,5-dipropyl-1H-pyrazole |

InChI |

InChI=1S/C9H16N2/c1-3-5-8-7-9(6-4-2)11-10-8/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

UMJCJYSQRWOJGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NN1)CCC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 3,5 Dipropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of pyrazole (B372694) derivatives. It provides detailed insight into the proton and carbon environments and is essential for studying the tautomeric equilibrium inherent to N-unsubstituted pyrazoles.

The structure of 3,5-Dipropyl-1H-pyrazole is characterized by a five-membered heterocyclic ring with propyl groups at positions 3 and 5. Due to rapid proton exchange between the two nitrogen atoms (annular tautomerism), the molecule behaves as a time-averaged, symmetric structure on the NMR timescale at room temperature. This dynamic process renders the two propyl groups and the C3 and C5 positions of the pyrazole ring chemically and magnetically equivalent. fu-berlin.de

The ¹H NMR spectrum is expected to show a distinct set of signals. The lone proton at the C4 position of the pyrazole ring typically appears as a sharp singlet. In analogous compounds like 3,5-dimethyl-1H-pyrazole and 3,5-ditert-butyl-1H-pyrazole, this signal is observed around δ 5.8 ppm. nih.govacs.org The N-H proton of the pyrazole ring gives rise to a very broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The propyl groups produce three signals: a triplet for the terminal methyl (–CH₃) protons, a multiplet (expected as a sextet) for the central methylene (B1212753) (–CH₂–) protons, and another triplet for the methylene (–CH₂–) protons directly attached to the pyrazole ring.

The ¹³C NMR spectrum further confirms the time-averaged symmetric structure. A single signal is observed for the equivalent C3 and C5 carbons, typically in the range of δ 144–160 ppm for 3,5-dialkylpyrazoles. nih.govacs.org The C4 carbon appears at a higher field, generally around δ 100–105 ppm. nih.govacs.org The three distinct carbon atoms of the equivalent propyl chains will also be visible in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | ¹H | Variable (e.g., 9-13) | Broad Singlet | Position is highly dependent on solvent, concentration, and temperature. |

| C4-H | ¹H | ~5.8 - 6.0 | Singlet | Based on data for 3,5-dialkylpyrazole analogs. nih.govacs.org |

| C3/C5-CH₂- | ¹H | ~2.5 | Triplet | Methylene group adjacent to the pyrazole ring. |

| -CH₂- | ¹H | ~1.6 | Sextet | Central methylene group of the propyl chain. |

| -CH₃ | ¹H | ~0.9 | Triplet | Terminal methyl group of the propyl chain. |

| C3/C5 | ¹³C | ~145 - 160 | - | A single, averaged signal due to rapid tautomerism. |

| C4 | ¹³C | ~100 - 105 | - | Based on data for 3,5-dialkylpyrazole analogs. nih.govacs.org |

| C3/C5-CH₂- | ¹³C | ~28 - 32 | - | Aliphatic signal. |

| -CH₂- | ¹³C | ~22 - 25 | - | Aliphatic signal. |

| -CH₃ | ¹³C | ~13 - 15 | - | Aliphatic signal. |

Note: Predicted values are based on established principles and spectroscopic data from analogous compounds.

The annular tautomerism in N-unsubstituted pyrazoles is a fundamental characteristic that can be investigated using advanced NMR techniques. ruc.dknih.gov For this compound, the two possible tautomers are identical (degenerate), resulting in an equilibrium constant of 1. At room temperature, the interconversion between these tautomers is very fast on the NMR timescale, leading to the observation of averaged signals as described above. fu-berlin.de

Variable-temperature (VT) NMR is a key technique for studying such dynamic processes. By lowering the temperature, it is possible to slow the rate of proton exchange. If the exchange rate becomes slow enough, the single averaged signals for the C3/C5 carbons and the two propyl groups would decoalesce, splitting into two distinct sets of signals representing the individual, "frozen" tautomers. fu-berlin.de

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, confirming the connectivity of the entire molecular skeleton. While not necessary to distinguish between the identical tautomers of this specific compound, these techniques are crucial for assigning signals in more complex or unsymmetrical pyrazole derivatives and confirming which tautomer predominates in those cases. unifr.ch

Vibrational Spectroscopy

The FT-IR spectrum of this compound is defined by characteristic absorption bands corresponding to its functional groups. azooptics.com A prominent feature is the N-H stretching vibration, which appears as a broad band in the 3100-3300 cm⁻¹ region. nih.gov The broadness of this band is a result of strong intermolecular hydrogen bonding, which causes pyrazoles in the solid state or concentrated solutions to form aggregates like dimers and trimers. nih.gov

The aliphatic propyl groups give rise to sharp, strong C-H stretching bands in the 2850-3000 cm⁻¹ range. pressbooks.pubvscht.cz The region from 1500-1600 cm⁻¹ is diagnostic for the pyrazole ring itself, containing C=N and C=C stretching vibrations. nih.govacs.org Other vibrations, such as C-H bending and pyrazole ring deformation modes, are found in the fingerprint region (below 1500 cm⁻¹). derpharmachemica.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | Pyrazole N-H | 3100 - 3300 | Broad, Medium-Strong |

| C-H stretch | Propyl (sp³ C-H) | 2850 - 3000 | Strong |

| C=N / C=C stretch | Pyrazole Ring | 1500 - 1600 | Medium-Strong |

| C-H bend | Propyl (-CH₂-, -CH₃) | 1370 - 1470 | Medium |

| Ring Deformation | Pyrazole Ring | < 1300 | Variable |

Note: Expected ranges are based on general spectroscopic data and information from analogous pyrazole compounds.

Raman spectroscopy is an excellent complementary technique to FT-IR for structural analysis. According to the rule of mutual exclusion, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry, although this compound does not possess one.

Nonetheless, the symmetric "breathing" mode of the pyrazole ring is expected to produce a strong and sharp signal in the Raman spectrum. nih.gov The C=C and C=N stretching vibrations are also typically strong and easily identified. In studies of related compounds like 3,5-dimethylpyrazole, low-frequency Raman bands (e.g., 80-120 cm⁻¹) have been observed in the solid state and attributed to intermolecular vibrations within the hydrogen-bonded trimers, providing insight into the supramolecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV radiation promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π→π* transitions) within the conjugated pyrazole ring system. researchgate.net

The parent 1H-pyrazole molecule exhibits an absorption maximum (λ_max) around 210 nm in the gas phase. researchgate.net The addition of alkyl substituents, which act as weak auxochromes, typically causes a slight bathochromic shift (a shift to longer wavelengths). For instance, 3,5-dimethyl-1H-pyrazole has a reported λ_max of approximately 218-220 nm. nih.govacs.org Therefore, the λ_max for this compound is expected to be in a similar range, likely just above 220 nm. The exact position of the absorption maximum can be influenced by the solvent used for the analysis. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C₉H₁₆N₂), the molecular weight is 152.24 g/mol .

In a typical mass spectrometry analysis using a technique like electrospray ionization (ESI) or electron ionization (EI), the molecule would be expected to produce a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of the pyrazole ring and its substituents would provide structural confirmation. Common fragmentation pathways for alkyl-substituted pyrazoles involve the loss of alkyl fragments. For this compound, key fragmentation events would likely include:

Loss of a propyl radical (•C₃H₇), resulting in a fragment ion.

Loss of a propylene (B89431) molecule (C₃H₆) via rearrangement.

Cleavage of the pyrazole ring itself, a characteristic feature that helps confirm the core structure.

A data table summarizing the expected major ions is presented below.

| Expected Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M+H]⁺ | 153.14 | Protonated Molecular Ion |

| [M]⁺˙ | 152.13 | Molecular Ion |

| [M-C₂H₅]⁺ | 123.10 | Loss of ethyl radical from propyl chain |

| [M-C₃H₇]⁺ | 109.08 | Loss of propyl radical |

This table is predictive and based on general fragmentation patterns of related alkylpyrazoles. Actual experimental data is required for definitive confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of this writing, a solved crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related structures, such as 3,5-diisopropyl-4-nitropyrazole, reveals common features. lookchem.com In the solid state, N-H pyrazoles typically form hydrogen-bonded dimers or catemers (chains) between the N-H group of one molecule and the sp² nitrogen atom of a neighboring molecule. lookchem.com

Hypothetical Crystallographic Data: Should a crystal structure be determined, it would provide the following key parameters, which would be expected to be similar to other 3,5-dialkylpyrazoles.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar centrosymmetric groups |

| N-N Bond Length (Å) | ~1.35 Å |

| C-N Bond Length (Å) | ~1.33 - 1.38 Å |

| C=C Bond Length (Å) | ~1.38 - 1.42 Å |

| Intermolecular H-bond (N-H···N) | Yes, likely forming dimers or chains |

This data is hypothetical and based on known structures of analogous pyrazole compounds. Experimental determination is necessary for validation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating them from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose with pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC): For a molecule like this compound, a reversed-phase HPLC method would be suitable. This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

Typical HPLC Parameters:

Column: C18, 5 µm particle size.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

Detection: UV detection, typically around 210-220 nm, where the pyrazole ring absorbs.

Purity Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): Given its volatility, this compound is also amenable to analysis by GC.

Column: A nonpolar or mid-polarity capillary column (e.g., DB-5 or HP-5ms).

Carrier Gas: Helium or Hydrogen.

Detector: Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for combined separation and identification.

A summary of typical chromatographic conditions is provided below.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

| Reversed-Phase HPLC | C18 Silica (B1680970) | Water/Acetonitrile Gradient | UV (210-220 nm) |

| Gas Chromatography | 5% Phenyl Polysiloxane | Helium | FID or MS |

Theoretical and Computational Investigations of 3,5 Dipropyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic nature of molecules. For pyrazole (B372694) systems, these calculations are crucial for understanding tautomerism, aromaticity, and reactivity, which are influenced by the substituents on the pyrazole ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is frequently employed for pyrazole derivatives due to its balance of accuracy and computational cost. mdpi.com DFT studies on 3,5-disubstituted pyrazoles typically focus on optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties. derpharmachemica.comresearchgate.net

Research on various 3,5-disubstituted pyrazoles using DFT methods like B3LYP has shown that the electronic nature of the substituents significantly influences the stability of the different tautomers. mdpi.com For instance, studies on pyrazoles with electron-donating groups (like methyl) versus electron-withdrawing groups have demonstrated predictable shifts in tautomeric equilibrium. mdpi.com Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer. mdpi.com DFT calculations also help elucidate the electron density on the ring nitrogens, which is key to understanding their reactivity in processes like N-substitution. mdpi.com

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory provide a high level of theoretical accuracy for calculating molecular properties. researchgate.net

Studies on pyrazole systems have utilized ab initio methods, such as MP2, to evaluate the kinetics and thermodynamics of processes like proton transfer between the nitrogen atoms. mdpi.com These calculations are instrumental in determining the energy barriers between tautomers. For example, research on the tautomerism of 5,5‧-diisopropyl-3,3‧-bipyrazole was performed using both ab initio HF and DFT methods to calculate structural properties, relative energies, and kinetic parameters for its different tautomeric forms. researchgate.net Such studies provide a deep understanding of the intrinsic properties of the pyrazole core and how they are modulated by substituents.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors, often calculated using DFT, provide a quantitative measure of the molecule's reactivity. researchgate.netdergipark.org.tr While specific data for 3,5-Dipropyl-1H-pyrazole is not available, studies on related molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid illustrate this approach. nih.gov The table below shows example data for a related compound to demonstrate the type of information generated from such an analysis.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.907 |

| ELUMO | -1.449 |

| Energy Gap (ΔE) | 4.458 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, which is particularly relevant for predicting biological activity.

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD simulations are valuable for exploring the different conformations a molecule can adopt and for assessing the stability of a molecule in a particular environment, such as in complex with a biological target. nih.gov

In studies involving pyrazole derivatives as potential drug candidates, MD simulations are often used to validate the results of molecular docking. For example, in a study on 3,5-diaryl-1H-pyrazole derivatives as potential acetylcholinesterase inhibitors, MD simulations confirmed that the docked compounds remained stable within the active site of the enzyme. nih.gov These simulations provide insights into the dynamic stability of ligand-receptor interactions, which is crucial for drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. jksus.org

Numerous studies have employed molecular docking to investigate the potential of various pyrazole derivatives as therapeutic agents. For instance, pyrazole compounds have been docked into the active sites of enzymes like α-glucosidase and human peroxiredoxin 5 to predict their binding affinities and interaction modes. nih.govbohrium.com The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's biological activity. nih.gov In a study of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs derived from a propyl-pyrazole precursor, the design of the compounds was based on docking with the mTOR protein to predict their anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR/3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methodologies used to correlate the biological activity of compounds with their physicochemical properties and structural features. ijpsr.comtandfonline.com These models are instrumental in drug design, allowing for the prediction of a compound's activity and guiding the synthesis of new, more potent analogues. tandfonline.com For the pyrazole class of compounds, QSAR studies have been widely employed to understand the structural requirements for various biological activities, including as enzyme inhibitors and receptor antagonists. shd-pub.org.rsacs.org

The development of a QSAR model involves creating a dataset of compounds with known activities and calculating a range of molecular descriptors. ijpsr.com These descriptors can quantify various properties such as steric (e.g., molecular volume), electronic (e.g., electrostatic fields), and hydrophobic characteristics. shd-pub.org.rsnih.gov Statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA) are then used to build a mathematical equation that relates the descriptors to the biological activity. ijpsr.comshd-pub.org.rs

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. nih.govrsc.org The resulting contour maps provide a visual representation of which regions of the molecule are favorable or unfavorable for activity, offering insights for structural modification. nih.govrsc.org For instance, studies on pyrazole derivatives as EGFR kinase inhibitors have shown that the electrostatic field is a key determinant of activity. nih.gov Similarly, QSAR models developed for pyrazole-containing acetylcholinesterase (AChE) inhibitors have highlighted the importance of molecular volume and the number of multiple bonds. shd-pub.org.rsexlibrisgroup.comshd-pub.org.rs

While specific QSAR models focused exclusively on this compound are not extensively documented in the literature, the established methodologies for other substituted pyrazoles provide a robust framework for predicting its potential activities and designing related compounds with enhanced therapeutic properties. acs.orgresearchgate.net

Table 1: Common Approaches in QSAR/3D-QSAR Modeling of Pyrazole Derivatives

| Modeling Technique | Key Descriptors/Fields | Purpose | Reference |

| 2D-QSAR (GA-MLR) | Molecular Volume, Number of Multiple Bonds, Atom-Centered Fragments | Correlate structural features with activity using linear regression. | shd-pub.org.rsexlibrisgroup.com |

| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | Map spatial regions of the molecule that influence biological activity. | nih.govrsc.org |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Provide a more detailed analysis of molecular similarity and field effects. | nih.govrsc.org |

| Molecular Docking | Binding Interactions (e.g., hydrogen bonds, hydrophobic contacts) | Elucidate the binding mode of the ligand within the active site of a biological target. | shd-pub.org.rsnih.gov |

Studies on Tautomerism and Isomerization Pathways

A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, a form of prototropic tautomerism where the hydrogen atom on the ring nitrogen can migrate between the two adjacent nitrogen atoms (N1 and N2). encyclopedia.pubnih.gov This results in an equilibrium between two tautomeric forms. For a pyrazole substituted at the C3 and C5 positions, this equilibrium involves the interconversion between the 3-substituted and 5-substituted tautomers. nih.govnih.gov

In the specific case of this compound, the substituents at positions 3 and 5 are identical. Consequently, the two tautomers are degenerate, meaning they are identical and indistinguishable. The molecule exists as a single observable species, although the proton is dynamically exchanging between the two nitrogen positions. nih.gov The rate of this interconversion is often fast on the NMR timescale, leading to averaged signals for the C3 and C5 carbons and their respective substituents. nih.govresearchgate.net

This phenomenon is crucial as it influences the molecule's chemical reactivity and its potential for intermolecular interactions. researchgate.net The ability of the pyrazole ring to act as both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like N atom) is a direct consequence of this tautomeric nature. encyclopedia.pubmdpi.com

The conformational landscape of this compound is primarily defined by the rotation of the two propyl groups attached to the pyrazole ring. Theoretical calculations are essential for determining the preferred spatial arrangement of these alkyl chains and the energy barriers associated with their rotation.

Of greater significance in pyrazole chemistry is the energy barrier for the interconversion of the annular tautomers. Theoretical studies have shown that the intramolecular 1,2-proton shift within an isolated pyrazole molecule has a very high activation energy, typically around 50 kcal/mol, making this pathway kinetically unfavorable. nih.gov

Instead, the proton transfer is predominantly an intermolecular process. nih.gov The energy barrier for proton exchange is dramatically lowered through the formation of hydrogen-bonded aggregates, such as dimers or trimers, or through interactions with solvent molecules. nih.govresearchgate.net For intermolecular proton transfer between pyrazole molecules, the energy barriers are significantly lower, in the range of 10–14 kcal/mol. nih.gov This facilitates a rapid tautomeric equilibrium under most conditions. Studies on phosphonylpyrazoles have also revealed the existence of two tautomers in solution with a considerable barrier to interconversion. acs.org

The position of the tautomeric equilibrium in unsymmetrically 3,5-disubstituted pyrazoles is sensitive to several factors, including the electronic nature of the substituents and the surrounding environment (solvent and physical state). nih.govnih.gov Cationic substituents, for example, have been shown to strongly shift the equilibrium towards the 3-substituted tautomer. rsc.orgrsc.org While for the symmetrically substituted this compound the equilibrium constant is necessarily one, these factors still profoundly influence the kinetics and mechanism of the proton transfer.

Substituent Effects: The electronic properties of the groups at C3 and C5 influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen. nih.gov Electron-donating groups, such as the propyl groups in this compound, are known to increase the acidity of the N-H group, which is a counterintuitive effect. nih.govresearchgate.net This modulation of electronic properties affects the strength of intermolecular hydrogen bonds and the rate of proton exchange.

Environmental Effects: The solvent plays a critical role in mediating tautomerism. ingentaconnect.commdpi.com In nonpolar solvents, pyrazoles tend to self-associate, and proton transfer occurs within these aggregates. fu-berlin.de In polar protic solvents like water or alcohols, solvent molecules can form hydrogen-bond bridges between the two nitrogen atoms of the pyrazole ring, facilitating proton transfer. nih.govresearchgate.net Theoretical studies have shown that water molecules can lower the energetic barriers between tautomers, with an optimal stabilization often achieved with two bridging water molecules. nih.govresearchgate.net In polar aprotic solvents such as DMSO, the kinetics of the tautomeric equilibrium can be significantly slowed down. mdpi.com The physical state is also a key determinant; in the solid state, molecules are often locked into a single tautomeric form due to crystal packing forces. nih.govresearchgate.net

Intermolecular Interactions and Self-Association Phenomena

The dual functionality of the N-unsubstituted pyrazole ring as both a hydrogen bond donor (N-H) and acceptor (N=) drives its tendency to form strong intermolecular interactions and self-associate. encyclopedia.pubmdpi.com This self-association is a defining characteristic of this compound and related compounds, leading to the formation of various supramolecular assemblies. nih.gov

In the solid state, X-ray crystallography studies on various pyrazoles have revealed a range of aggregation patterns. encyclopedia.pubnih.gov These include cyclic structures, such as dimers, trimers, and tetramers, as well as linear, chain-like structures known as catemers. encyclopedia.pubresearchgate.net The specific pattern adopted depends on the nature and steric bulk of the substituents on the pyrazole ring. nih.gov

The behavior in solution is highly dependent on the solvent. encyclopedia.pubmdpi.com

In nonpolar or inert solvents (e.g., toluene, CCl₄): Self-association through N-H···N hydrogen bonds is favored, leading to the formation of cyclic dimers or trimers. fu-berlin.decdnsciencepub.com

In polar aprotic solvents (e.g., DMSO, THF): The solvent molecules can compete for hydrogen bonding, leading to a mixture of self-associated pyrazole aggregates and solvent-solute hydrogen-bonded monomers. fu-berlin.denih.gov

In polar protic solvents (e.g., water, methanol): The solvent molecules effectively solvate the pyrazole, disrupting self-association and favoring pyrazole-solvent hydrogen bonds. encyclopedia.pubnih.gov

In the gas phase, an equilibrium between monomers, dimers, and trimers has been observed for pyrazole and 3,5-dimethylpyrazole. encyclopedia.pubnih.gov These intermolecular interactions are not merely structural curiosities; they are fundamental to understanding the compound's physical properties, solubility, and the mechanism of tautomerization. nih.goveuropa.eu

Table 2: Self-Association Patterns of N-H Pyrazoles in Different Environments

| Physical State/Solvent | Dominant Interaction Type | Common Aggregates | Reference |

| Solid State | Intermolecular N-H···N Hydrogen Bonds | Cyclic Dimers, Trimers, Tetramers; Linear Catemers | encyclopedia.pubnih.gov |

| Gas Phase | Intermolecular N-H···N Hydrogen Bonds | Monomers, Dimers, Trimers | encyclopedia.pubnih.gov |

| Nonpolar Solvents (e.g., Toluene) | Self-Association (N-H···N) | Cyclic Dimers, Trimers | fu-berlin.de |

| Polar Solvents (e.g., DMSO, Water) | Pyrazole-Solvent Hydrogen Bonding | Solvated Monomers | encyclopedia.pubnih.govfu-berlin.de |

Aromaticity Assessment (e.g., NICS Calculations)

The pyrazole ring is a five-membered heterocycle that is considered aromatic. beilstein-journals.org It possesses a planar structure with 6 π-electrons (four from the two C=C double bonds and two from the lone pair of the pyrrole-like nitrogen), satisfying Hückel's rule. beilstein-journals.org Quantifying the degree of aromaticity is important for understanding the stability and reactivity of the ring.

A widely used computational method for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS is calculated as the negative of the magnetic shielding computed at a non-bonded point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). beilstein-journals.orggithub.io A large negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. beilstein-journals.org Conversely, a positive value indicates anti-aromaticity, and a value near zero suggests a non-aromatic system.

Table 3: Representative Calculated NICS(0) and NICS(1) Values for Aromaticity Assessment

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character | Reference |

| Benzene | -9.7 | -11.5 | Aromatic (Reference) | beilstein-journals.org (General Value) |

| Pyrazole | -14.6 | -13.5 | Aromatic | researchgate.netbeilstein-journals.org |

| Pyrazoline | +1.7 | -2.3 | Non-aromatic | beilstein-journals.org |

| 3-Methylpyrazole (Tautomer 1) | -14.1 | -12.9 | Aromatic | researchgate.net |

| 5-Methylpyrazole (Tautomer 2) | -14.0 | -12.8 | Aromatic | researchgate.net |

Note: NICS values are method-dependent. The values presented are for illustrative purposes to show relative aromaticity.

Reactivity and Mechanistic Studies of 3,5 Dipropyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) nucleus possesses a versatile framework with both nucleophilic and electrophilic centers. mdpi.com The reactivity is significantly dictated by the reaction conditions and the nature of the substituents on the ring. mdpi.com

Electrophilic Substitution: The pyrazole ring is considered a π-excessive aromatic heterocycle, making it reactive toward electrophiles. nih.gov Electrophilic substitution reactions preferentially occur at the C4 position, which generally has the highest electron density. mdpi.comnih.gov The two propyl groups at the C3 and C5 positions are electron-donating, which further activates the pyrazole ring toward electrophilic attack. Common electrophilic substitution reactions for pyrazoles include nitration and sulfonation.

Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient and thus serve as the primary sites for nucleophilic attack. mdpi.comnih.gov However, in the case of 3,5-Dipropyl-1H-pyrazole, the bulky propyl groups at these positions introduce significant steric hindrance. This steric shielding can impede the approach of nucleophiles, potentially requiring more stringent reaction conditions or leading to lower reaction rates compared to less substituted pyrazoles. The basic pyridine-like nitrogen atom is the one that typically participates in nucleophilic substitution. mdpi.com

The amphoteric nature of the pyrazole ring means its nucleophilicity can be dramatically altered by the pH of the medium. mdpi.com In acidic conditions, protonation of the pyridine-like nitrogen creates a positively charged pyrazolium (B1228807) cation, deactivating the ring towards electrophilic attack. Conversely, in basic media, deprotonation of the pyrrole-like NH group generates the highly nucleophilic pyrazolate anion, which readily reacts with various electrophiles. mdpi.com

Prototropy and Proton Transfer Mechanisms

A key characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two ring nitrogen atoms. mdpi.comresearchgate.net This dynamic equilibrium means that 3-substituted and 5-substituted pyrazoles are typically inseparable, as they rapidly interconvert. ias.ac.in For 3,5-disubstituted pyrazoles like this compound, the two tautomeric forms are identical, simplifying structural analysis but not the underlying dynamic process.

The mechanism of this proton transfer has been the subject of extensive theoretical and experimental study. mdpi.comias.ac.in

Intramolecular Transfer: The direct transfer of a proton from one nitrogen to the other within a single molecule (an intramolecular 1,2-proton shift) is generally disfavored. ias.ac.in Computational studies on various pyrazole derivatives have shown this pathway to have very high activation energy barriers, typically in the range of 49.4–53.96 kcal/mol, making it kinetically prohibitive under normal conditions. ias.ac.in

Intermolecular Transfer (Self-Association): In the gas phase and in non-polar solvents, pyrazoles tend to self-associate, forming cyclic dimers, trimers, and other oligomers through hydrogen bonding. mdpi.comnih.gov These aggregates provide a low-energy pathway for proton transfer. Double proton transfer within a cyclic dimer is a common mechanism with significantly lower activation energies, calculated to be between 17.02 and 19.36 kcal/mol for various substituted pyrazoles. ias.ac.in

Solvent-Assisted Transfer: In protic solvents like water or in the presence of molecules like ammonia (B1221849), the solvent can act as a proton shuttle. ias.ac.in A single water molecule can significantly lower the energy barrier for proton transfer compared to the intramolecular pathway. mdpi.com Theoretical studies have calculated the activation energies for water-assisted and ammonia-assisted proton transfer to be in the ranges of 26.62–31.78 kcal/mol and 17.25–22.46 kcal/mol, respectively. ias.ac.in The most favorable pathway often involves a bridge of two water molecules, which creates a highly stable transition state. mdpi.com

Calculated Activation Energies for Proton Transfer in Pyrazole Systems

The following table summarizes typical activation energy ranges for different proton transfer mechanisms in substituted pyrazoles, based on theoretical calculations at the MP2/6-311++G(d,p) and B3LYP levels of theory. ias.ac.in

| Mechanism | Calculated Activation Energy Range (kcal/mol) | Description |

|---|---|---|

| Intramolecular Single Proton Transfer | 49.4 - 54.0 | Direct H-atom shift between N1 and N2 in a monomer. Kinetically unfavorable. |

| Intermolecular Double Proton Transfer (Dimer) | 17.0 - 19.4 | Concerted proton exchange between two hydrogen-bonded pyrazole molecules. |

| Water-Assisted Transfer | 26.6 - 31.8 | A water molecule acts as a bridge to facilitate proton migration. |

| Ammonia-Assisted Transfer | 17.3 - 22.5 | An ammonia molecule acts as a proton shuttle, similar to water. |

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics is crucial for understanding and optimizing the synthesis of pyrazole derivatives. Kinetic studies on pyrazole formation, for instance, reveal that the rate-determining step can shift depending on the pH of the reaction medium. researchgate.net

Kinetic vs. Thermodynamic Control: In the synthesis of substituted pyrazoles, the distribution of products can be governed by either kinetic or thermodynamic control. For example, in the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, tandem Michael addition/cyclocondensation with hydrazine (B178648) leads to the kinetically controlled pyrazole product. nih.gov In contrast, allowing the intermediate to undergo cycloisomerization under different conditions can lead to the thermodynamically favored furan (B31954) product. nih.gov This highlights the importance of carefully controlling reaction parameters like temperature, solvent, and reaction time to achieve the desired isomer.

Substituent Effects: The rates of reactions involving the pyrazole ring are heavily influenced by the electronic properties of its substituents. researchgate.net For the formation of pyrazoles via condensation, electron-withdrawing groups on a phenylhydrazine (B124118) reactant generally slow down the reaction, while electron-donating groups can accelerate it. The effect of substituents is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.net For this compound, the electron-donating nature of the propyl groups would be expected to influence the kinetics of its subsequent reactions.

Thermodynamic analysis is also essential for understanding tautomeric equilibria. For 3(5)-disubstituted pyrazoles, the relative stability of the two possible tautomers depends on the electronic nature of the substituents. mdpi.com Studies have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the C5-substituted tautomer. ias.ac.inmdpi.com

Investigation of Reaction Pathways and Transition States in Pyrazole Chemistry

Modern computational chemistry provides powerful tools for elucidating the complex reaction mechanisms in pyrazole chemistry. nih.gov Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are widely used to map potential energy surfaces, identify intermediates, and characterize transition states. ias.ac.innih.gov

Computational Approaches:

Transition State (TS) Calculation: Researchers calculate the structures and energies of transition states to determine the activation barriers of reaction pathways. nih.gov This allows for the comparison of different possible mechanisms, such as distinguishing between kinetic and thermodynamic reaction pathways. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Following the identification of a transition state, IRC calculations are performed. nih.gov This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the calculated TS correctly connects the intended species on the potential energy surface. nih.gov

Solvent Effects: Computational models can incorporate the effects of solvents, which is critical for accurately predicting reaction outcomes, especially for processes like proton transfer where solvent molecules can participate directly. ias.ac.in

These theoretical studies have provided deep insights into various pyrazole reactions. For [3+2] cycloaddition reactions that form the pyrazole ring, DFT calculations can predict regioselectivity by comparing the activation energies of different possible approaches of the reactants. nih.gov For the fundamental process of proton transfer, computational studies have been instrumental in demonstrating the high energy barrier of the intramolecular path and quantifying the catalytic effect of solvent molecules and self-association. mdpi.comias.ac.in

Computational Methods in Pyrazole Reactivity Studies

This table outlines common theoretical methods and their applications in investigating the reaction mechanisms of pyrazoles. researchgate.netias.ac.innih.gov

| Computational Method | Basis Set Example | Application in Pyrazole Chemistry |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | 6-311++G(d,p) | Calculating reaction profiles, activation energies, transition state geometries, and analyzing substituent effects. |

| Møller–Plesset Perturbation Theory (MP2) | 6-311++G(d,p) | Investigating proton transfer mechanisms and calculating accurate energetic barriers, especially for hydrogen-bonded systems. |

| Intrinsic Reaction Coordinate (IRC) | N/A | Verifying that a calculated transition state correctly connects the reactant and product states on the reaction pathway. |

| Nucleus-Independent Chemical Shift (NICS) | N/A | Assessing the aromaticity of the pyrazole ring in different tautomers and transition states to understand stability. mdpi.comresearchgate.net |

Applications in Advanced Materials and Catalysis

Role of Pyrazole (B372694) Derivatives as Ligands in Material Science

Functionalized pyrazole derivatives are frequently employed as ligands in coordination chemistry, which is the foundation for their use in material science. google.com The ability of the pyrazole ring to act as a versatile building block allows for the synthesis of materials with a wide range of properties and applications.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole derivatives are excellent candidates for use as organic linkers in MOF synthesis due to their ability to form stable coordination complexes with a variety of metal ions. scilit.comacs.org The resulting MOFs often exhibit high surface areas and tunable pore sizes, making them suitable for applications such as gas storage, separation, and catalysis. scilit.comrsc.org

The specific geometry and electronic properties of the pyrazole ligand can influence the final structure and properties of the MOF. While there is no specific data on the use of 3,5-Dipropyl-1H-pyrazole in MOF synthesis, it is plausible that it could be used to create novel frameworks with unique properties. The propyl groups at the 3 and 5 positions would influence the porosity and hydrophobicity of the resulting MOF.

Table 1: Examples of Pyrazole Derivatives in MOF Applications

| Pyrazole Derivative | Metal Ion | Application of MOF | Reference |

|---|---|---|---|

| Pyrazole-4-carboxylic acid | Terbium (Tb) | Luminescent sensing | rsc.org |

| Carboxylate Functionalized Bispyrazolylmethane | Not specified | Methane capture, gas storage | acs.org |

| N-rich pyridyl-pyrazole | Lanthanides (Ln) | Gas storage, magnetic and luminescence properties | acs.org |

| MIL-101(Cr)-N(CH2PO3H2)2 | Chromium (Cr) | Heterogeneous catalysis | fluorochem.co.ukbldpharm.com |

This table presents examples of various pyrazole derivatives used in MOF synthesis and is for illustrative purposes, as specific data for this compound is not available.

The incorporation of pyrazole units can enhance the thermal stability and mechanical strength of polymers due to the rigidity and aromaticity of the pyrazole ring. researchgate.net Furthermore, the coordination ability of the pyrazole moiety can be exploited to create cross-linked polymer networks or to immobilize metal catalysts. researchgate.net While specific polymers based on this compound have not been reported, its use as a monomer could potentially lead to polymers with tailored properties.

The unique photophysical properties of certain pyrazole derivatives have led to their use in the development of optoelectronic materials. researchgate.net These materials are used in devices that interact with light, such as organic light-emitting diodes (OLEDs) and solar cells. acs.orgresearchgate.net The electron-rich nature of the pyrazole ring allows it to function effectively in donor-acceptor systems, which are crucial for the performance of many optoelectronic devices. acs.org

Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and notable solvatochromic behavior. researchgate.net Although pyrazole itself is not fluorescent, the introduction of various functional groups can lead to the development of highly emissive materials. researchgate.net The specific contribution of the dipropyl substitution pattern in this compound to optoelectronic properties remains an area for future investigation.

Catalytic Applications of this compound Complexes

The ability of pyrazole derivatives to form stable complexes with a wide range of transition metals makes them excellent ligands for catalysis. google.comnih.gov These complexes can be employed in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Pyrazole-based ligands have been successfully used to create a variety of homogeneous catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. researchgate.net The steric and electronic properties of the pyrazole ligand can be tuned by changing the substituents on the ring, which in turn influences the activity and selectivity of the catalyst.

While there is a lack of specific reports on the use of this compound in homogeneous catalysis, it is expected that its metal complexes would exhibit catalytic activity. The propyl groups would create a specific steric environment around the metal center, which could lead to unique selectivity in certain reactions. For example, copper complexes with pyrazolylpyrimidine ligands have shown catalytic activity in ethylene (B1197577) polymerization.

Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation and recycling of the catalyst. Pyrazole complexes can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

MOFs containing pyrazole linkers can also act as heterogeneous catalysts. bldpharm.comnih.gov The porous nature of MOFs allows for the diffusion of reactants to the active catalytic sites within the framework. Although no specific examples of this compound in heterogeneous catalysis are available, this remains a promising area for future research.

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperative (MLC) catalysis represents a paradigm where the ligand is not merely a spectator but an active participant in the chemical transformation, working in concert with the metal center. Pyrazole-based ligands, including this compound, are exceptionally well-suited for this role due to the acidic N-H proton, which can engage in proton transfer events (Brønsted acidity/basicity) simultaneous with the metal's Lewis acidic/basic activity [19, 36].

In these systems, a catalyst derived from a 3,5-disubstituted pyrazole and a transition metal (e.g., Ruthenium) can facilitate reactions like the hydrogenation of polar C=O bonds in ketones. The mechanism avoids direct coordination of the substrate to the metal. Instead, it proceeds via an "outer-sphere" pathway where the metal hydride (M-H) and the ligand's proton (N-H) are transferred concertedly to the oxygen and carbon atoms of the carbonyl group, respectively.

The steric bulk of the propyl groups at the 3 and 5 positions of the pyrazole ring plays a crucial role. It influences the geometry of the resulting metal complex, creating a specific chiral or steric environment that can control the stereoselectivity and substrate scope of the reaction. Furthermore, these alkyl groups enhance the solubility of the catalyst in organic solvents and can modulate the electronic properties of the metal center, fine-tuning its reactivity.

Research on ruthenium complexes bearing N-H pyrazole ligands has demonstrated high efficiency in the hydrogenation of ketones and esters. The bifunctional nature of the catalyst, where the Ru-H acts as a hydride donor and the N-H acts as a proton donor, leads to significantly lower activation barriers compared to conventional mechanisms .

| Catalyst System Component | Role in Cooperative Catalysis | Key Function | Consequence of Propyl Groups |

| Metal Center (e.g., Ru) | Lewis Acid / Hydride Donor | Binds and activates H₂, forms metal-hydride (M-H) bond. | Steric bulk influences coordination sphere and substrate access. |

| Pyrazole Ligand (N-H) | Brønsted Acid-Base | Donates N-H proton to the substrate's polar group (e.g., oxygen of C=O). | Enhances catalyst solubility and modulates metal's electronic properties. |

| Combined M-H/N-H | Bifunctional Unit | Enables concerted, low-energy outer-sphere transfer mechanism. | Fine-tunes reactivity and selectivity for specific substrates. |

Applications in Organic Synthesis (e.g., Heck Reaction, Hydrogenation)

Beyond cooperative catalysis, ligands based on this compound are valuable in a range of mainstream organic transformations, stabilizing metal centers and promoting high catalytic activity [18, 19].

Hydrogenation: As discussed, pyrazole-ligated ruthenium and iridium catalysts are highly effective for the hydrogenation of challenging substrates. For instance, the hydrogenation of esters to alcohols, a thermodynamically challenging reaction, can be achieved under relatively mild conditions using such catalysts. The propyl groups on the pyrazole ligand contribute to the stability of the active species, preventing catalyst decomposition and allowing for high turnover numbers (TON) and turnover frequencies (TOF).

Heck Reaction: The Heck reaction is a cornerstone of C-C bond formation, typically catalyzed by palladium. The stability and activity of the palladium catalyst are paramount for achieving high yields. Pyrazole derivatives serve as excellent N-donor ligands that can stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle (oxidative addition, migratory insertion, and reductive elimination).

Complexes formed from this compound and a palladium precursor (e.g., Palladium(II) acetate) can act as robust catalysts for the Heck coupling of aryl halides with alkenes. The electron-donating nature of the pyrazole ligand enhances the electron density at the palladium center, promoting the initial oxidative addition step. The steric hindrance provided by the two propyl groups helps prevent the aggregation of palladium nanoparticles into inactive palladium black, thereby extending the catalyst's lifetime and maintaining high activity throughout the reaction .

| Reaction Type | Metal | Ligand Role (this compound) | Typical Substrates | Key Research Finding |

| Hydrogenation | Ru, Ir | Cooperative H-transfer, catalyst stabilization | Ketones, Esters, Imines | Enables low-pressure, high-efficiency reduction of polar functional groups via a bifunctional mechanism. |

| Heck Reaction | Pd | Stabilization of Pd(0), prevention of agglomeration | Aryl halides, Alkenes | Propyl groups provide steric protection, leading to robust catalysts with high turnover numbers and extended lifetimes. |

Development as Anticorrosion and Antiscalant Agents

The heteroatoms and π-electron system of the pyrazole ring make it an effective molecule for surface interactions, leading to its application as a corrosion inhibitor and antiscalant agent .

Anticorrosion: this compound is an effective corrosion inhibitor for metals, particularly for mild steel in acidic environments (e.g., HCl, H₂SO₄). The mechanism of inhibition involves the adsorption of the pyrazole molecules onto the metal surface, forming a protective barrier. This adsorption occurs through several interactions:

Chemisorption: The lone pair electrons on the pyridine-like nitrogen atom and the π-electrons of the pyrazole ring can be shared with the vacant d-orbitals of the iron atoms on the steel surface.

Physisorption: The protonated pyrazole molecule (in acidic solution) can be electrostatically attracted to the negatively charged metal surface (Cl⁻ ions first adsorb).

The two propyl groups significantly enhance the inhibitory effect compared to unsubstituted pyrazole. They increase the molecule's surface area, allowing each adsorbed molecule to block a larger portion of the active corrosion sites. Furthermore, the hydrophobic nature of the propyl chains helps to repel water and corrosive species from the metal surface, further improving the protective film's quality. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that 3,5-disubstituted pyrazoles can achieve high inhibition efficiencies (>90%) by suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions .

Antiscalant: Mineral scale, such as calcium carbonate (CaCO₃), poses significant problems in industrial water systems. Pyrazole derivatives can function as scale inhibitors by disrupting the crystallization process. This compound can interfere with scale formation in two primary ways:

Crystal Growth Inhibition: The pyrazole molecules adsorb onto the active growth sites of nascent CaCO₃ crystals. This adsorption distorts the crystal lattice, preventing the regular, ordered deposition of further ions and halting crystal growth.

Dispersion: By adsorbing onto the surface of small scale particles, the hydrophobic propyl groups can prevent these particles from agglomerating into larger, problematic scale deposits.

The effectiveness is dependent on the concentration of the inhibitor and the specific conditions of the water system, such as pH and temperature.

Agrochemical Applications of Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, forming the core of numerous highly successful commercial products. While this compound itself is a building block, its structural motif is central to the design of potent fungicides, herbicides, and insecticides [13, 33]. The substituents at various positions on the ring are systematically modified to optimize biological activity, selectivity, and environmental profile.

Fungicides: A major class of pyrazole-based fungicides are the pyrazole-carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds block cellular respiration in fungi by binding to the ubiquinone binding site of Complex II in the mitochondrial respiratory chain. The specific substituents on the pyrazole ring are critical for potent and selective binding.

Herbicides: Pyrazole-containing herbicides target various essential plant enzymes. For example, some inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids, while others inhibit the PPO enzyme, leading to rapid disruption of cell membranes.

Insecticides: The most prominent example is Fipronil, a phenylpyrazole insecticide. It acts as a potent, non-competitive blocker of the GABA-gated chloride channel in the central nervous system of insects, leading to hyperexcitation and death.

| Agrochemical Name | Class | Mode of Action | Relevance of Pyrazole Core |

| Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | Forms the central scaffold for binding to the target enzyme's active site. |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | The pyrazole-carboxamide structure is essential for inhibiting fungal respiration. |

| Pyrazosulfuron-ethyl | Herbicide | Acetolactate Synthase (ALS) Inhibitor | The pyrazole ring is a key component of the sulfonylurea bridge that binds to the ALS enzyme. |

| Topramezone | Herbicide | 4-Hydroxyphenylpyruvate-dioxygenase (HPPD) Inhibitor | The pyrazole moiety is integral to the molecule's three-dimensional shape required for enzyme inhibition. |

| Fipronil | Insecticide | GABA-gated Chloride Channel Antagonist | The phenylpyrazole structure is specifically recognized by the insect's neural receptor, causing blockage. |

Ligand Design and Coordination Chemistry of 3,5 Dipropyl 1h Pyrazole

Structural Diversity of Pyrazole (B372694) Ligands

Pyrazole and its derivatives are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structure provides a rich platform for creating a wide array of ligands. nih.gov The diversity of these ligands stems from the ability to introduce various substituents at the 3, 4, and 5-positions of the pyrazole ring, as well as at the N1-position. nih.govthieme.de

Substituents at the 3- and 5-positions, as seen in 3,5-dipropyl-1H-pyrazole, are particularly influential in defining the steric environment around a coordinated metal center. The propyl groups in this compound provide significant steric hindrance compared to smaller alkyl groups like methyl, as seen in the commonly used 3,5-dimethylpyrazole. nih.gov This steric bulk can be systematically varied, for instance, by using even larger groups like tert-butyl or phenyl, to precisely control the coordination sphere of the metal. nih.govresearchgate.net The electronic properties can also be modulated; alkyl groups like propyl are electron-donating, which increases the electron density on the pyrazole ring and enhances the donor capacity of the nitrogen atoms.

The structural variations are not limited to simple pyrazoles. They serve as fundamental units for constructing more complex ligand architectures, such as the highly significant poly(pyrazolyl)borate (scorpionate) and poly(pyrazolyl)methane ligands. core.ac.uk

Table 1: Comparison of Steric and Electronic Properties of 3,5-Disubstituted Pyrazoles

| Pyrazole Derivative | Substituent at 3,5-positions | Relative Steric Bulk | Electronic Effect of Substituents |

|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Methyl | Low | Weakly Electron-Donating |

| This compound | Propyl | Moderate | Electron-Donating |

| 3,5-Di-tert-butyl-1H-pyrazole | tert-Butyl | High | Strongly Electron-Donating |

| 3,5-Diphenyl-1H-pyrazole | Phenyl | High | Electron-Withdrawing (Inductive), Conjugating (Resonance) |

| 3,5-Bis(trifluoromethyl)-1H-pyrazole | Trifluoromethyl | Moderate | Strongly Electron-Withdrawing |

Coordination Modes and Geometry of Metal-Pyrazole Complexes

Pyrazole-based ligands exhibit remarkable versatility in their coordination to metal centers. The neutral pyrazole molecule (Hpz) typically acts as a monodentate ligand, coordinating through its sp²-hybridized pyridinic nitrogen atom. Upon deprotonation, the resulting pyrazolate anion (pz⁻) can adopt several coordination modes. uninsubria.it The most common are:

Monodentate: The anion coordinates to a single metal center through one of the nitrogen atoms.

Exo-bidentate (Bridging): The two nitrogen atoms of the pyrazolate ring bridge two different metal centers, leading to the formation of di- or polynuclear complexes. uninsubria.it This is a very common motif in the chemistry of coinage metals like copper, silver, and gold. uninsubria.it

The geometry around the metal is also dictated by the ligand. In complexes with multiple pyrazole ligands, they can arrange in either a cis or trans configuration, with the steric repulsion between bulky 3,5-substituents often favoring a trans arrangement to minimize steric clash. nih.gov

Tuning Ligand Properties via Substitution at the Pyrazole Ring

The ability to fine-tune the steric and electronic properties of pyrazole ligands through substitution is a key reason for their widespread use. nih.gov The substituents at the 3- and 5-positions have the most profound impact on the ligand's steric profile.

Steric Effects: The propyl groups in this compound create a specific "cone angle" when part of a larger ligand assembly like a scorpionate. This angle defines the steric protection afforded to the metal center. Larger substituents lead to wider cone angles, which can effectively shield the metal from unwanted interactions or dictate the trajectory of incoming substrates in a catalytic cycle. researchgate.net The use of bulky substituents can prevent the formation of certain supramolecular structures that might otherwise occur through intermolecular metal-metal interactions. acs.org

Electronic Effects: The propyl groups are electron-donating via an inductive effect. This increases the basicity of the pyrazole's nitrogen atoms, making the ligand a stronger sigma-donor to the metal center. This enhanced donor strength can stabilize higher oxidation states of the metal and influence the electronic structure of the complex, which in turn affects its reactivity, redox potentials, and spectroscopic properties. Conversely, introducing electron-withdrawing groups, such as trifluoromethyl or phenyl groups, decreases the ligand's donor strength. uta.edu This allows for a sliding scale of electronic properties to be engineered into the final metal complex.

Synthesis of Poly(pyrazolyl)borates and Related Ligand Systems

Among the most important classes of ligands derived from pyrazoles are the poly(pyrazolyl)borates, first reported by Swiatoslaw Trofimenko and famously nicknamed "scorpionates". core.ac.ukresearchgate.net These are tripodal ligands that typically coordinate to a metal in a tridentate, facial manner, resembling a scorpion's claw. core.ac.uk The hydrotris(pyrazolyl)borate anion, [HB(pz)₃]⁻ (Tp⁻), is the archetypal example.

The synthesis of scorpionate ligands from this compound follows general established procedures, but with important considerations due to the ligand's steric bulk. The most common synthetic route involves the reaction of a metal borohydride (B1222165), such as potassium borohydride (KBH₄), with an excess of the pyrazole at high temperatures without a solvent. nih.gov

A more recent and milder method involves the reaction of a pyrazolide, formed in situ by reacting the pyrazole with a base like sodium hydride (NaH), with a reactive boron source such as dichloroborane dimethylsulfide complex (BHCl₂·SMe₂). nih.gov This method has shown promise for incorporating functional groups that are sensitive to harsher conditions. However, research has shown that the introduction of two bulky groups, such as isopropyl groups at the 3- and 5-positions, can significantly hinder the formation of the tris(pyrazolyl)borate. nih.gov It is highly probable that the synthesis of hydrotris(3,5-dipropylpyrazolyl)borate would face similar steric challenges, potentially leading to lower yields or the preferential formation of the bis(pyrazolyl)borate analogue, [H₂B(3,5-Pr₂pz)₂]⁻. The synthesis of a C-centered scorpionate analogue from 3,5-diisopropyl-1H-pyrazole has been successfully reported, indicating an alternative route for creating tripodal ligands from sterically hindered pyrazoles. core.ac.uk

Influence of Ligand Architecture on Metal Center Reactivity and Selectivity

The architecture of a ligand, dictated by its substituents, directly controls the reactivity and selectivity of the metal center it coordinates. uninsubria.it Ligands derived from this compound serve as powerful tools for influencing chemical transformations.

The primary role of the bulky framework provided by the propyl groups is to act as a "spectator" ligand, creating a sterically protected pocket around the metal. researchgate.net This steric shielding has several consequences:

Stabilization of Reactive Species: The ligand can stabilize coordinatively unsaturated or low-coordinate metal centers by preventing dimerization or decomposition pathways. researchgate.net

Control of Substrate Access: The defined cavity can enforce selectivity by allowing only substrates of a certain size or shape to access the metal's active site. This is a key principle in designing selective catalysts.

Modulation of Reactivity: By occupying a significant portion of the metal's coordination sphere, the ligand limits the number of available sites for catalysis, thereby directing the reaction pathway. For example, in palladium-catalyzed cross-coupling reactions, the stability and reactivity of the Pd(II) and potential Pd(IV) intermediates are highly dependent on the steric and electronic properties of the supporting ligands. uu.nl

Furthermore, the N-H proton of the uncoordinated pyrazole ring or in protic pincer-type ligands can participate directly in catalytic cycles through proton transfer or by acting as a hydrogen bond donor, a mechanism known as metal-ligand cooperation. nih.gov The specific properties imparted by the 3,5-dipropyl substitution pattern—a balance of significant steric bulk and moderate electron-donating character—make these ligands valuable for developing catalysts for a range of organic transformations.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | C₉H₁₆N₂ |

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ |

| 3,5-Di-tert-butyl-1H-pyrazole | C₁₁H₂₀N₂ |

| 3,5-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ |

| 3,5-Bis(trifluoromethyl)-1H-pyrazole | C₅H₂F₆N₂ |

| Hydrotris(pyrazolyl)borate | [HB(pz)₃]⁻ |

| Hydrotris(3,5-dipropylpyrazolyl)borate | [HB(3,5-Pr₂pz)₃]⁻ |

| Dihydrobis(3,5-dipropylpyrazolyl)borate | [H₂B(3,5-Pr₂pz)₂]⁻ |

| Potassium Borohydride | KBH₄ |

| Sodium Hydride | NaH |

Future Research Directions and Outlook for 3,5 Dipropyl 1h Pyrazole

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov While effective, these methods can lack regioselectivity and require harsh conditions. Future research for synthesizing 3,5-Dipropyl-1H-pyrazole should focus on modern, more efficient, and sustainable methodologies. One promising avenue is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1,3,5-substituted pyrazoles in a single step from simple precursors. nih.govbeilstein-journals.org

Another key area is the refinement of metal-catalyzed cross-coupling and cycloaddition reactions. mdpi.com Catalysts based on copper, palladium, and nickel have been used for pyrazole (B372694) synthesis, and developing specific catalysts for the regioselective synthesis of 3,5-dialkylpyrazoles would be a significant step forward. arkat-usa.orgacs.org Furthermore, flow chemistry presents an opportunity to scale up synthesis safely and efficiently, offering precise control over reaction parameters to improve yield and purity. mdpi.com The development of green protocols, for instance using nano-ZnO catalysts or water as a solvent, could also make the synthesis more environmentally friendly. researchgate.netnih.gov

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diverse derivatives. beilstein-journals.org | Design of novel one-pot, three-component procedures using readily available starting materials. acs.org |

| Metal-Catalyzed Synthesis | High regioselectivity, functional group tolerance, milder reaction conditions. mdpi.comarkat-usa.org | Exploring cost-effective catalysts (e.g., copper, iron) and expanding substrate scope for dialkyl pyrazoles. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control, and higher yields. mdpi.com | Transitioning efficient batch syntheses into continuous-flow processes for industrial-scale production. mdpi.com |

| Green Chemistry Protocols | Reduced environmental impact, use of non-toxic solvents and catalysts, improved sustainability. nih.gov | Application of solid-supported catalysts and aqueous reaction media. |

Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of heterocyclic compounds. purdue.edu For this compound, advanced computational studies can provide deep insights into its structural, electronic, and reactive properties. A primary focus would be on modeling the compound's tautomerism, a characteristic phenomenon in N-unsubstituted pyrazoles that significantly influences their reactivity and biological interactions. nih.govmdpi.com Using methods like Density Functional Theory (DFT), researchers can predict the most stable tautomeric form and the energy barriers for proton transfer, which is crucial for designing synthetic strategies and understanding biological activity. nih.govresearchgate.net

Predictive modeling can also be used to forecast the spectroscopic signatures (NMR, IR) of this compound and its derivatives, aiding in their characterization. mdpi.com Furthermore, molecular docking simulations can predict how these molecules might interact with biological targets such as enzymes or receptors, guiding the rational design of new therapeutic agents. researchgate.net Such computational approaches, when used to study substituent effects, can help in fine-tuning the electronic and steric properties of the pyrazole scaffold for specific applications. purdue.edupurkh.com

Exploration of New Catalytic Transformations Utilizing Pyrazole Scaffolds

The pyrazole nucleus is an excellent ligand for coordinating with metal ions, making its derivatives valuable in catalysis. bohrium.comnih.gov The N-H proton in protic pyrazoles like this compound can be readily deprotonated, allowing the resulting pyrazolate to act as a bridging ligand, or the entire molecule to function as a proton-responsive ligand in a catalytic cycle. nih.gov Future research should explore the use of this compound and its derivatives as ligands in novel catalytic systems.

These new pyrazole-based catalysts could be applied to a wide range of chemical transformations. For example, pyrazole-phosphine (P,N) ligands have shown effectiveness in palladium-catalyzed Suzuki coupling and amination reactions. arkat-usa.org Cobalt complexes with pyrazole ligands have been investigated for oxidation catalysis. nih.gov There is significant potential in designing catalysts for asymmetric synthesis, where the chiral environment created by a tailored pyrazole ligand could induce high enantioselectivity. The development of pyrazole-based catalysts for reactions like C-H activation, polymerization, and oxidation reactions represents a promising frontier. bohrium.commdpi.com

Design of Functional Materials with Tailored Properties

The unique electronic and structural properties of the pyrazole ring make it an attractive building block for functional materials. chim.itresearchgate.net Research into this compound should extend to its incorporation into polymers, metal-organic frameworks (MOFs), and dyes. The propyl groups can enhance solubility in organic media and influence the packing of molecules in the solid state, which are important considerations for material design.

Future work could focus on synthesizing pyrazole-containing polymers that exhibit high thermal stability and specific optical properties, such as fluorescence, for applications in electronics or sensors. beilstein-journals.org The ability of the pyrazole ring to act as a linker in MOFs could be exploited to create porous materials for gas storage or separation. Additionally, modifying the this compound core to create novel dyes could lead to applications in materials science, such as in light color paints or for textile dyeing. researchgate.netmdpi.com

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A synergistic approach that combines experimental synthesis and characterization with theoretical calculations is crucial for a comprehensive understanding of this compound. nih.govresearchgate.net This integrated strategy allows for a cycle of prediction and verification that can accelerate discovery. For instance, computational modeling can predict reaction outcomes or the most stable molecular conformations, which can then be targeted and confirmed through laboratory experiments. mdpi.comacs.org

Future research should emphasize this integration. Experimental techniques like NMR and X-ray crystallography can validate the tautomeric and conformational preferences predicted by DFT calculations. nih.gov Similarly, the predicted biological activity from molecular docking studies can be tested through in vitro assays. This combined approach is essential for unraveling complex structure-property and structure-activity relationships, providing a robust foundation for the rational design of new pyrazole derivatives. mdpi.comnih.gov

Expansion into Emerging Areas of Chemical Science with Pyrazole Derivatives

The versatility of the pyrazole scaffold ensures its relevance in emerging areas of chemical science. tandfonline.com Derivatives of this compound could be designed to address current challenges in medicine, agriculture, and technology. In medicinal chemistry, the focus is shifting towards highly selective kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases, areas where pyrazole scaffolds have already shown immense promise. nih.govrjsocmed.com

In agrochemicals, there is a continuous need for new fungicides and insecticides, and pyrazole derivatives have a history of success in this industry. nih.gov Furthermore, the unique properties of pyrazoles could be harnessed in fields like chemical biology, where they could be developed as fluorescent probes to study biological processes. The push towards sustainable chemistry also opens up opportunities for pyrazole-based compounds as green catalysts or components of environmentally benign materials. researchgate.netbiointerfaceresearch.com

Q & A

Q. What are the established synthetic routes for 3,5-Dipropyl-1H-pyrazole, and how can reaction conditions be optimized for high yield and purity?

The synthesis of this compound typically involves cyclocondensation of diketones with hydrazines. For example, Claisen-Schmidt condensation under reflux conditions (e.g., ethanol or acetic acid as solvent) is a common method, yielding pyrazole derivatives with >70% efficiency after recrystallization . Microwave-assisted synthesis (e.g., 150–200 W, 10–15 min) can reduce reaction times by 80% compared to conventional heating, improving purity by minimizing side reactions . Key parameters for optimization include:

- Molar ratios : 1:1.2 (diketone:hydrazine) to prevent excess reagent contamination.

- Temperature control : Maintain 80–100°C to avoid decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions via characteristic pyrazole ring protons (δ 6.5–7.5 ppm) and propyl chain signals (δ 0.9–1.7 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, with typical C–N bond distances of 1.33–1.37 Å and dihedral angles <5° for planar pyrazole rings .

- FT-IR : Sharp peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3200 cm⁻¹ (N–H vibration) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data for this compound be resolved?

Discrepancies often arise from basis set limitations in Density Functional Theory (DFT). For example, B3LYP/6-31G(d) may overestimate bond angles by 1–2° compared to X-ray data. To resolve this:

- Validate computational models : Use higher basis sets (e.g., 6-311++G(d,p)) to reduce energy gaps (<2 kcal/mol) .

- Cross-verify with SHELX-refined crystallography : Match experimental torsion angles (e.g., C3–C5–N1–N2) with DFT-optimized geometries .

- Statistical analysis : Apply R² correlation coefficients (>0.95) to assess agreement between predicted and observed bond lengths .

Q. What statistical frameworks are appropriate for analyzing cytotoxic activity data in human cell cultures exposed to pyrazole derivatives?

- Duncan’s multiple range test : Used post-ANOVA to compare mean viability differences across dose groups (e.g., 10–100 μM), with p < 0.05 indicating significance .

- Dose-response modeling : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with Hill slopes >1.0 for cooperative binding .

- Replication strategies : Triplicate experiments with CV <15% to mitigate batch effects .

Q. How should researchers design experiments to transition from in vitro to in vivo evaluation of this compound?

- Dose extrapolation : Calculate human equivalent doses (HED) using body surface area scaling from in vitro IC₅₀ values .

- Toxicity screening : Assess hepatic metabolism (e.g., microsomal stability assays) and plasma protein binding (>90% suggests prolonged half-life) .

- Pharmacokinetic profiling : Monitor Cmax and AUC in rodent models after oral/intravenous administration to estimate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|